(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane

Chiral Building Block Stereochemical Purity Medicinal Chemistry

Procure (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane (CAS 1250883-73-8) for stereochemically defined CNS drug discovery building blocks. Unlike racemic mixtures (CAS 204991-14-0) that introduce 50% (1S)-enantiomer impurity confounding SAR, this single-enantiomer (1R) ensures predictable 3D pharmacophore presentation. The Boc-protected bridgehead amine enables orthogonal deprotection under acidic conditions without affecting base-labile groups. The rigid 3-azabicyclo[3.1.0]hexane core replaces flexible piperidine moieties, offering distinct spatial vectors for lead optimization.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 1250883-73-8
Cat. No. B1527089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane
CAS1250883-73-8
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC12CC1CNC2
InChIInChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13)/t7?,10-/m0/s1
InChIKeyIJHTZGBRXSYOMG-MHPPCMCBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane (CAS 1250883-73-8): Chemical Identity and Baseline Properties


(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane (CAS 1250883-73-8) is a chiral heterocyclic building block featuring a conformationally constrained 3-azabicyclo[3.1.0]hexane core with a tert-butyloxycarbonyl (Boc)-protected primary amine at the bridgehead 1-position [1]. Its molecular formula is C₁₀H₁₈N₂O₂ with a molecular weight of 198.26 g/mol . The compound possesses one defined stereocenter at the bridgehead carbon (1R configuration) and exhibits predicted physicochemical parameters including LogP 0.77, boiling point 297.4±19.0 °C at 760 mmHg, density 1.1±0.1 g/cm³, and topological polar surface area 50.4 Ų [2].

Why Generic Substitution of (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane Fails: Chirality, Conformation, and Regiochemistry


The 3-azabicyclo[3.1.0]hexane scaffold is a privileged rigid bicyclic framework extensively employed in CNS drug discovery, particularly in the development of conformationally constrained analogues of pharmacophoric groups [1]. Generic substitution with alternative building blocks (e.g., racemic mixtures, S-enantiomer, exo-6-amino regioisomers, or non-constrained piperidine derivatives) is fundamentally invalid due to three orthogonal differentiation axes: (1) stereochemical configuration at the bridgehead carbon (1R vs. 1S), which determines the three-dimensional presentation of the deprotected amine pharmacophore; (2) regiochemistry of the amino substituent (bridgehead 1-position vs. exo-6-position), which alters both spatial orientation and synthetic accessibility; and (3) the Boc protecting group, which dictates orthogonal deprotection compatibility in multi-step synthetic sequences [2]. These features are non-interchangeable and have distinct implications for downstream synthetic yield, final product stereochemical purity, and biological target engagement [3].

(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane: Quantitative Differentiation Evidence Guide


Chiral Identity: Defined 1R Stereocenter vs. S-Enantiomer and Racemic Mixtures

The target compound possesses a defined single stereocenter at the bridgehead carbon with 1R absolute configuration, as validated by InChI stereochemical layer notation 't7?,10-/m0/s1' and InChIKey IJHTZGBRXSYOMG-MHPPCMCBSA-N . This distinguishes it from the corresponding (1S)-enantiomer (CAS 181941-45-7), which is a distinct chemical entity with its own unique CAS registry number and stereochemical identifier . Racemic or stereochemically undefined 1-(Boc-amino)-3-azabicyclo[3.1.0]hexane (CAS 204991-14-0) contains an undefined stereocenter count of 1 and lacks stereochemical annotation in its InChIKey, representing an equimolar mixture of R and S enantiomers that cannot serve as a substitute when chiral fidelity is required .

Chiral Building Block Stereochemical Purity Medicinal Chemistry

Predicted Lipophilicity Differentiation: (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane vs. exo-6-Amino Regioisomer

The target compound exhibits distinct predicted physicochemical properties compared to the exo-6-amino regioisomer CP-101537 (exo-6-(Boc-amino)-3-azabicyclo[3.1.0]hexane). The target compound has a predicted LogP of 0.77 (ACD/Labs Percepta Platform) [1] and XLogP3 of 0.5 , whereas exo-6-amino regioisomers are noted in supplier catalogs as distinct chemical entities with their own unique CAS numbers and structural identifiers . The difference in amino substitution position (bridgehead 1-position vs. exo-6-position) alters hydrogen bonding capacity and spatial orientation of the amine functionality, which impacts molecular recognition and binding to biological targets. The target compound contains two hydrogen bond donors and three hydrogen bond acceptors with topological polar surface area of 50.4 Ų .

Physicochemical Property Regioisomer Comparison ADME Prediction

Commercial Purity Specification: (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane vs. Available Alternative Forms

Commercially available (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane (CAS 1250883-73-8) is offered with documented purity specifications from multiple suppliers. Aladdin Scientific provides the compound with minimum purity of 97% (specified as ±97%) under catalog number T627729 [1]. CalpacLab lists the identical product with purity specification of min 97% [2]. Hairuichem offers the compound with NLT 98% purity (catalog HR242750) [3]. In contrast, the racemic/undefined stereochemical mixture (CAS 204991-14-0) is offered by BOC Sciences as a catalog item without explicit purity specification in the primary product listing . This documented purity threshold enables downstream synthetic planning with predictable stoichiometry and impurity profiles.

Chemical Purity Procurement Specification Building Block Quality

Synthetic Utility as a Privileged CNS Scaffold Intermediate: 3-Azabicyclo[3.1.0]hexane Core in CNS Drug Discovery

The 3-azabicyclo[3.1.0]hexane core represents a conformationally constrained bicyclic scaffold that has been extensively documented in the patent literature as a privileged pharmacophore for CNS drug discovery. US Patent US2009069374A1 discloses novel 1-heteroaryl-3-azabicyclo[3.1.0]hexanes for the treatment and/or prevention of CNS disorders including depression and anxiety [1]. US Patent US20170204088A1 further extends this scaffold to multiply-substituted 1-aryl-3-azabicyclo[3.1.0]hexanes for similar CNS indications [2]. While specific quantitative biological activity data for (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane itself is not available in the identified primary literature, the extensive patent coverage of its core scaffold establishes this compound class as a validated entry point for CNS-targeted medicinal chemistry programs.

CNS Drug Discovery Conformational Constraint Medicinal Chemistry Building Block

(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane (CAS 1250883-73-8): Recommended Research and Industrial Application Scenarios


Asymmetric Synthesis of CNS-Targeted 1-Substituted-3-azabicyclo[3.1.0]hexane Derivatives

This compound is optimally deployed as a chiral building block for the asymmetric synthesis of 1-amino-substituted 3-azabicyclo[3.1.0]hexane derivatives targeting CNS indications. The defined 1R stereocenter enables stereocontrolled construction of final drug candidates with predictable three-dimensional pharmacophore presentation. After Boc deprotection under standard acidic conditions (e.g., TFA in DCM), the resulting primary amine can undergo amide bond formation, reductive amination, or heteroaryl coupling to generate 1-substituted analogues as described in US Patent US2009069374A1 and US20170204088A1 [1]. The conformational rigidity of the bicyclic core constrains the deprotected amine in a defined spatial orientation, which is critical for selective target engagement in CNS applications [1].

Enantiopure Building Block Procurement for Structure-Activity Relationship (SAR) Studies

When conducting SAR studies requiring stereochemically defined building blocks, procurement of CAS 1250883-73-8 (1R configuration) rather than CAS 204991-14-0 (racemic/undefined mixture) is essential. The defined stereocenter count of 1 and validated InChI stereochemical layer for CAS 1250883-73-8 provide documented chiral identity . Using racemic material would introduce a 50% impurity of the (1S)-enantiomer (CAS 181941-45-7), confounding biological assay interpretation and necessitating costly post-synthetic chiral resolution. The documented commercial purity of ≥97% for CAS 1250883-73-8 further supports reproducible stoichiometric calculations in parallel synthesis workflows [2].

Conformationally Constrained Pharmacophore Replacement in Medicinal Chemistry

The 3-azabicyclo[3.1.0]hexane core serves as a conformationally constrained replacement for flexible piperidine or pyrrolidine moieties in lead optimization programs. The bridgehead amine position in (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane provides a unique vector for attachment of pharmacophoric elements that differs fundamentally from the exo-6-amino regioisomer orientation. This distinct spatial presentation can be exploited to explore novel chemical space in CNS-targeted programs, as demonstrated by the extensive patent coverage of 1-substituted 3-azabicyclo[3.1.0]hexanes for depression and anxiety indications [3]. The Boc protecting group enables orthogonal protection strategies in multi-step sequences, allowing selective deprotection under acidic conditions without affecting other base-labile protecting groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.